N6-Octanoyl Cordycepin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

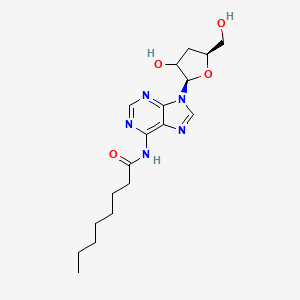

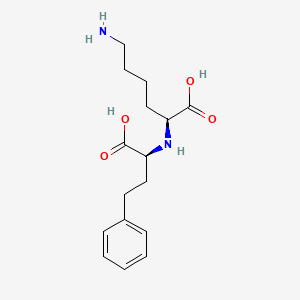

N6-Octanoyl Cordycepin is a N6-substituted Cordycepin derivative and an adenosine deaminase inhibitor . It has a molecular weight of 377.44 and a molecular formula of C18H27N5O4 .

Molecular Structure Analysis

The molecular structure of N6-Octanoyl Cordycepin is complex, involving various chemical and biological processes .Chemical Reactions Analysis

Cordycepin has been found to have anti-proliferative and anti-inflammatory effects, and it activates AMPK, inhibits PI3K/mTOR/AKT, and represses the inflammatory response .科学的研究の応用

Antitumor Activity

Cordycepin, the core component of N6-Octanoyl Cordycepin, has been found to have significant antitumor activity . However, its clinical application has been limited due to the easy deamination of N6 in its structure . To overcome this limitation, a large lipolysis group was introduced at the cordycepin N6, resulting in the synthesis of cordycepin derivatives . These derivatives have shown promising results in vitro against MCF7 cells, HepG2 cells, and SGC-7901 cells . One of the derivatives, compound 4a, showed the most significant inhibitory effect on MCF7 cells .

Apoptosis Induction

Further biological evaluation of the cordycepin derivatives has shown that they can promote apoptosis and block the cell cycle in the G0/G1 phase . Compound 4a, in particular, was found to down-regulate the expression of Bcl-2 protein and up-regulate the expression of p53, Bax, Caspase-3, and Caspase-9 proteins . This suggests that compound 4a could induce the apoptosis of MCF7 cells through the mitochondrial pathway .

Immunomodulatory Effects

Cordyceps militaris, from which cordycepin is derived, has been found to have immunomodulatory effects . This suggests that N6-Octanoyl Cordycepin could potentially have similar effects, although further research would be needed to confirm this.

Anti-inflammatory Activity

Cordyceps militaris has also been found to have anti-inflammatory activity . This suggests that N6-Octanoyl Cordycepin could potentially be used in the treatment of inflammatory conditions.

Antimicrobial Properties

Cordyceps militaris has demonstrated antimicrobial properties , which suggests that N6-Octanoyl Cordycepin could potentially be used in the treatment of various bacterial and fungal infections.

Potential Anti-COVID-19 Effects

There is some evidence to suggest that cordycepin could have potential anti-COVID-19 effects . However, this is based on preliminary research and further studies would be needed to confirm these findings.

作用機序

Target of Action

N6-Octanoyl Cordycepin, a derivative of Cordycepin, primarily targets the protein ADAM17 . ADAM17 is a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also associates with adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .

Mode of Action

N6-Octanoyl Cordycepin inhibits the expression of ADAM17, thereby affecting the entry of SARS-CoV-2 . It also interacts with adenosine receptors, leading to the activation of the cAMP-PKA-StAR pathway and steroidogenesis . Furthermore, it has been found to suppress protein translation by inhibiting the mammalian target-of-rapamycin complex-1 (mTORC1) pathway .

Biochemical Pathways

The compound undergoes a biochemical transformation into cordycepin triphosphate (COR-tp) via a phosphorylation pathway . Due to the structural similarity between COR-tp and Adenosine Triphosphate (ATP), the former is frequently misrecognized as ATP, resulting in its incorporation into RNA .

Pharmacokinetics

Understanding the pharmacokinetics of N6-Octanoyl Cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of N6-Octanoyl Cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .

Result of Action

N6-Octanoyl Cordycepin has been found to have significant effects on cell survival and proliferation. It consistently represses cell migration and cellular inflammation . It also has potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .

Action Environment

The action, efficacy, and stability of N6-Octanoyl Cordycepin can be influenced by various environmental factors. For instance, it modulates the immune response within the tumor microenvironment

将来の方向性

Cordycepin has excellent potential as a lead for drug development, especially for age-related diseases . Future studies of cordycepin synthesis, based on the illumination of cordycepin biosynthesis pathway, genetic engineering of the Cordyceps strain, or introducing microbes by virtue of synthetic biology will be the great potential strategies for cordycepin synthesis .

特性

IUPAC Name |

N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOORYDEEUDEJJ-TWZXDDCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676078 |

Source

|

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77378-05-3 |

Source

|

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

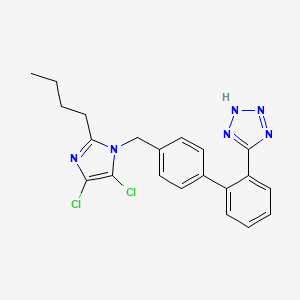

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)

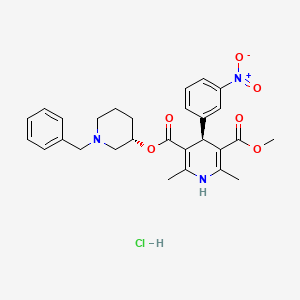

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

phosphoryl]acetic acid](/img/structure/B601002.png)